1,22-Docosanediol

Vue d'ensemble

Description

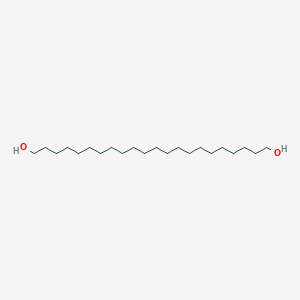

1,22-Docosanediol is a long-chain aliphatic diol with the molecular formula C22H46O2. It is a white, crystalline solid that is primarily used in organic synthesis and industrial applications. The compound is characterized by its two hydroxyl groups located at the terminal positions of a 22-carbon chain, making it a versatile intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,22-Docosanediol can be synthesized through several methods. One common approach involves the reduction of docosanedioic acid using reducing agents such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosanoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through recrystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1,22-Docosanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form docosanedioic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form docosane, a saturated hydrocarbon, using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: Docosanedioic acid.

Reduction: Docosane.

Substitution: 1,22-Dichlorodocosane.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry :

- Precursor in Organic Synthesis : 1,22-Docosanediol serves as a precursor for synthesizing various organic compounds, including surfactants and lubricants. Its long-chain structure makes it valuable in producing materials with specific hydrophobic properties.

- Polymer Production : It can be utilized in the synthesis of polyurethanes and polyesters, enhancing the mechanical properties and chemical resistance of the resulting materials .

-

Biology :

- Fatty Acid Metabolism Studies : Researchers use this compound as a model compound to study fatty acid metabolism due to its structural similarity to naturally occurring fatty acids. This helps in understanding metabolic pathways and enzyme interactions.

- Biological Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties, making them candidates for further exploration in medical applications.

-

Medicine :

- Antifungal Applications : As a precursor for bioactive compounds with antifungal activity, this compound has potential therapeutic implications. It can be transformed into phosphocholine derivatives that show efficacy against fungal infections.

- Drug Development : The compound's structure allows for modifications that could lead to new pharmaceuticals targeting various diseases.

-

Industry :

- Lubricants and Coatings : The compound's lubricating properties make it suitable for industrial applications as a lubricant or as an additive in coatings to improve performance under mechanical stress .

- Plasticizers : Its use as a plasticizer can enhance the flexibility and durability of polymer materials, making it valuable in manufacturing processes.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound derivatives against Candida albicans. The results indicated significant antifungal activity, suggesting potential applications in developing antifungal treatments.

Case Study 2: Polymer Synthesis

Research focused on using this compound in synthesizing polyurethanes demonstrated improved mechanical strength and thermal stability compared to traditional plasticizers. This highlights its utility in enhancing material performance in industrial applications.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Enables production of specialized compounds |

| Biology | Model for fatty acid metabolism | Aids in understanding metabolic pathways |

| Medicine | Antifungal derivatives | Potential therapeutic applications |

| Industry | Lubricants and plasticizers | Enhances material flexibility and durability |

Mécanisme D'action

The mechanism of action of 1,22-docosanediol is primarily related to its ability to interact with lipid membranes. The hydroxyl groups can form hydrogen bonds with lipid molecules, affecting membrane fluidity and permeability. This property makes it useful in the formulation of emulsions and other lipid-based systems .

Comparaison Avec Des Composés Similaires

Docosanedioic acid: A dicarboxylic acid with similar chain length but different functional groups.

Docosane: A saturated hydrocarbon with the same carbon chain length but lacking hydroxyl groups.

1,44-Tetratetracontanediol: A longer-chain diol with similar chemical properties.

Uniqueness: 1,22-Docosanediol is unique due to its specific chain length and terminal hydroxyl groups, which confer distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Activité Biologique

1,22-Docosanediol, a long-chain alkanediol, has garnered attention for its diverse biological activities. This compound is characterized by its two hydroxyl groups located at the terminal and the second carbon of a 22-carbon chain. Its unique structure contributes to various applications in pharmaceuticals, cosmetics, and industrial products. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound can be synthesized through various methods, including biotransformation processes using microorganisms. For instance, Pseudomonas putida has been utilized to produce long-chain alkanols and alkanediols efficiently through whole-cell biotransformation techniques . The synthesis of such compounds is crucial for their application in various fields due to their favorable properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that long-chain alkanediols, including this compound, can effectively inhibit the growth of various bacteria and fungi. The antimicrobial efficacy is often linked to the hydrophobic nature of these compounds, which disrupts microbial cell membranes .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Candida albicans | 0.6 mg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) for various microorganisms tested against this compound.

Anticancer Potential

Emerging studies have highlighted the potential anticancer properties of long-chain alkanediols. For example, compounds similar to this compound have shown promise in inducing apoptosis in cancer cell lines. A study demonstrated that certain alkanediols could trigger apoptotic pathways in human cancer cells by altering mitochondrial membrane potential and promoting DNA fragmentation .

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and RKO-AS-45-1) revealed that specific concentrations of alkanediols led to significant reductions in cell viability and increased apoptosis rates. The findings suggest that these compounds may serve as potential candidates for anticancer drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to structural alterations that compromise cellular integrity.

- Apoptosis Induction : By affecting mitochondrial function and triggering apoptotic signaling pathways, this compound can promote programmed cell death in malignant cells.

- Antioxidant Activity : Some studies suggest that long-chain alkanediols possess antioxidant properties that may protect cells from oxidative stress.

Applications in Industry

Due to its favorable biological activities, this compound is increasingly used in cosmetic formulations as a moisturizer and emulsifier. Its low toxicity profile makes it an attractive alternative to traditional preservatives in personal care products . Furthermore, its potential as a biodegradable surfactant opens avenues for environmentally friendly industrial applications.

Propriétés

IUPAC Name |

docosane-1,22-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKFQRBONXURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCO)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324197 | |

| Record name | 1,22-Docosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22513-81-1 | |

| Record name | 1,22-Docosanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,22-Docosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.